molecular formula C13H16O2 B3058126 Benzyl hex-5-enoate CAS No. 87995-27-5

Benzyl hex-5-enoate

Cat. No. B3058126
CAS RN: 87995-27-5
M. Wt: 204.26 g/mol
InChI Key: LLFMVGXJHQQEES-UHFFFAOYSA-N
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Description

Benzyl hex-5-enoate is an organic compound with the molecular formula C13H16O2 . It is used in various chemical reactions .


Synthesis Analysis

The synthesis of Benzyl hex-5-enoate involves a cross-metathesis reaction between two terminal olefins . The reaction is carried out in a nitrogen-filled glovebox, using an oven-dried vial equipped with a magnetic stir bar . The reaction mixture is allowed to stir at 22 °C for 4 hours, after which the volatiles are removed in vacuo .


Molecular Structure Analysis

Benzyl hex-5-enoate contains a total of 31 bonds, including 15 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aliphatic ester .


Chemical Reactions Analysis

Benzyl hex-5-enoate can undergo various chemical reactions. For example, it can participate in free radical bromination, nucleophilic substitution, and oxidation .

Scientific Research Applications

Redox Reactions and Ester Formation

Chen et al. (2012) described the transformation of conjugated dienals in subcritical water to produce non-conjugated Z-enoic acids. Notably, the treatment of dienal in superheated benzyl alcohol resulted in the formation of benzyl (Z)-hex-3-enoate, showcasing the compound's role in redox reactions and ester formation (Chen et al., 2012).

Diastereoselective Dihydroxylations

Csatayová et al. (2011) illustrated the diastereoselective dihydroxylations of acyclic allylic amines. This method can be applied to the asymmetric synthesis of complex molecules, such as 3,6-dideoxy-3-amino-L-talose, where benzyl hex-5-enoate derivatives play a crucial role (Csatayová et al., 2011).

Synthesis of Amphibian Alkaloids

Koning et al. (2009) reported a formal enantioselective synthesis of amphibian alkaloids using benzyl hex-5-enoate derivatives. The study highlights the compound's potential in creating bioactive molecules with significant stereochemical control (Koning et al., 2009).

Lipase-Assisted Acylation

Fujii et al. (2011) conducted lipase-assisted acylation of benzyl hex-5-enoate derivatives for preparing optically active aminoalcohol congeners. This demonstrates the compound's utility in enantioselective synthesis and resolution processes (Fujii et al., 2011).

Calorimetric Studies in Chemical Synthesis

Časar et al. (2010) provided a calorimetric insight into coupling reactions involving benzyl hex-5-enoate derivatives, emphasizing their role in understanding reaction enthalpies and thermal process safety in chemical synthesis (Časar et al., 2010).

Conjugate Addition Reactions

Ferreira et al. (2004) explored the conjugate addition of benzyl phenylsulfonyl carbanions to enoates derived from d-mannitol, including benzyl hex-5-enoate derivatives. This study provides insights into the stereochemical aspects of such reactions and their potential applications in synthesizing complex organic molecules (Ferreira et al., 2004).

Safety And Hazards

Benzyl hex-5-enoate should be handled with care. It is recommended to keep the product container or label at hand, keep it out of reach of children, and read the label before use . It should be kept away from heat, sparks, open flames, hot surfaces, and should not be sprayed on an open flame or other ignition source .

Future Directions

The future directions of Benzyl hex-5-enoate research could involve exploring its potential applications in various fields, such as pharmaceuticals and fine chemicals . Further studies could also focus on improving the efficiency and selectivity of its electrocatalytic oxidation processes .

properties

IUPAC Name

benzyl hex-5-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-3-5-10-13(14)15-11-12-8-6-4-7-9-12/h2,4,6-9H,1,3,5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFMVGXJHQQEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90545152
Record name Benzyl hex-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl hex-5-enoate

CAS RN

87995-27-5
Record name Benzyl hex-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
TJ Barker, DL Boger - Journal of the American Chemical Society, 2012 - ACS Publications
… The isolation of benzyl hex-5-enoate (10) from the reaction mixture suggests the alkene is an intermediate en route to formation of the monofluorinated product 1e and that reduction of …
Number of citations: 313 pubs.acs.org
H Bilel, N Hamdi, C Fischmeister, C Bruneau - ChemCatChem, 2020 - Wiley Online Library
… The o-allylphenol (83) was thus reacted with benzyl hex-5-enoate (84) in two steps in the presence of 1 and then 4 mol% of Ru13 in THF at 22 C to produce (86) in 63 % isolated yield …
M Patel, B Desai, A Sheth… - Asian Journal of …, 2021 - Wiley Online Library
… The model substrates for the optimization studies involved the reaction of unactivated benzyl hex-5-enoate (3 equiv.), CF 3 SO 2 Na (3 equiv.), (E)-1-methoxy-4-(2-nitrovinyl) benzene (1 …
Number of citations: 25 onlinelibrary.wiley.com
BR Kusuma, LB Peterson, H Zhao… - Journal of medicinal …, 2011 - ACS Publications
The design, synthesis, and biological evaluation of conformationally constrained coumermycin A1 analogues are reported. Compounds were evaluated against both breast cancer (…
Number of citations: 68 pubs.acs.org
JM Joo - 2008 - search.proquest.com
… To a solution of benzyl hex-5-enoate 2.2 (1.20 g, 5.00 mmol) in dry CH2Cl2 (10 mL) at –78 C were added n-Bu2BOTf (1.0 M in CH2Cl2, 7.64 mL, 7.64 mmol) and i-Pr2NEt (1.53 mL, …
Number of citations: 0 search.proquest.com
C Xu - 2020 - search.proquest.com
… In a N2-filled glovebox, an oven-dried vial equipped with a magnetic stir bar is charged with benzyl hex-5-enoate (25.9 mg, 0.127 mmol) and a solution of catechothiolate complex Ru-9 (…
Number of citations: 2 search.proquest.com
U Nookaraju, P Kumar - RSC advances, 2015 - pubs.rsc.org
The total synthesis of (+)-petromyroxol, a tetrahydrofuran (THF)-diol fatty acid, isolated from sea lamprey larvae (Petromyzon marinus) is reported. The present synthesis employs a …
Number of citations: 15 pubs.rsc.org
U Nookaraju - 2016 - dspace.ncl.res.in
Studies Directed Towards the Synthesis of Polyketides, Lactones, Mono Acetogenins and Development of New Methodologies Involving Page 1 Studies Directed Towards the Synthesis …
Number of citations: 0 dspace.ncl.res.in

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